molecular formula C21H15ClN2O5 B11556661 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate

4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11556661
M. Wt: 410.8 g/mol
InChI Key: IDABCGWWJUEHRP-UHFFFAOYSA-N
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Description

4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a methoxybenzoate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 2-nitroaniline in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Conversion of the imine to an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxybenzoate groups enhances its versatility in various chemical transformations and biological interactions.

Properties

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H15ClN2O5/c1-28-16-9-7-15(8-10-16)21(25)29-20-11-6-14(12-19(20)24(26)27)13-23-18-5-3-2-4-17(18)22/h2-13H,1H3

InChI Key

IDABCGWWJUEHRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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